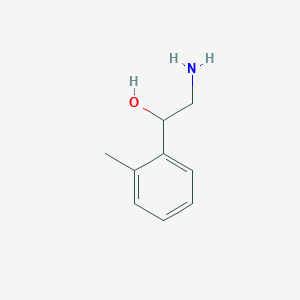
Biotin DHPE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Biotin DHPE is synthesized by conjugating biotin to dihexadecanoyl-sn-glycero-3-phosphoethanolamine. The process involves the activation of biotin with a coupling agent, such as N-hydroxysuccinimide (NHS), followed by the reaction with dihexadecanoyl-sn-glycero-3-phosphoethanolamine under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Biotin DHPE primarily undergoes non-covalent interactions, such as binding with avidin or streptavidin. These interactions are highly specific and strong, making this compound an excellent tool for various biochemical assays .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include avidin, streptavidin, and various buffers to maintain physiological pH. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal binding .
Major Products Formed
The major products formed from reactions involving this compound are biotin-avidin or biotin-streptavidin complexes. These complexes are used in various applications, including cell labeling, protein purification, and imaging .
Aplicaciones Científicas De Investigación
Biotin DHPE has a wide range of applications in scientific research:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Facilitates the labeling and tracking of cells and proteins.
Medicine: Employed in diagnostic assays and targeted drug delivery systems.
Industry: Utilized in the development of biosensors and other analytical tools
Mecanismo De Acción
Biotin DHPE exerts its effects through the biotin-avidin or biotin-streptavidin interaction. This interaction is one of the strongest non-covalent bonds known, allowing for the stable attachment of this compound to various biological molecules. The molecular targets include cell membranes and liposomes, where this compound can be used to study membrane properties and protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
Biotin-X DHPE: Similar to biotin DHPE but with a longer spacer arm, providing more flexibility in binding.
Biotin-PE: Another biotinylated phospholipid with different fatty acid chains.
Uniqueness
This compound is unique due to its specific structure, which allows for efficient incorporation into lipid bilayers and strong binding with avidin or streptavidin. This makes it particularly useful for applications requiring stable and specific labeling of cell membranes .
Propiedades
Número CAS |
136235-58-0 |
|---|---|
Fórmula molecular |
C53H10N40O10PS |
Peso molecular |
1019.44 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



